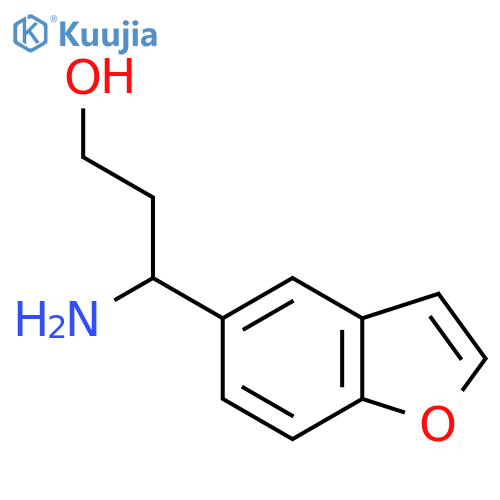

Cas no 1337405-92-1 (3-amino-3-(1-benzofuran-5-yl)propan-1-ol)

1337405-92-1 structure

商品名:3-amino-3-(1-benzofuran-5-yl)propan-1-ol

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(1-benzofuran-5-yl)propan-1-ol

- 1337405-92-1

- EN300-1841284

-

- インチ: 1S/C11H13NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7,10,13H,3,5,12H2

- InChIKey: WDVYLSXKQBIRLI-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=C1C=CC(=C2)C(CCO)N

計算された属性

- せいみつぶんしりょう: 191.094628657g/mol

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841284-0.25g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 0.25g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-0.5g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 0.5g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-0.05g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 0.05g |

$1008.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-2.5g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 2.5g |

$2351.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-1g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 1g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-5.0g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1841284-1.0g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1841284-0.1g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 0.1g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-5g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 5g |

$3479.0 | 2023-09-19 | ||

| Enamine | EN300-1841284-10g |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol |

1337405-92-1 | 10g |

$5159.0 | 2023-09-19 |

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1337405-92-1 (3-amino-3-(1-benzofuran-5-yl)propan-1-ol) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量